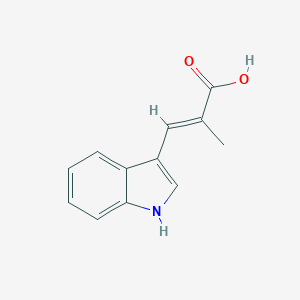
alpha-Methyl-1H-indole-3-acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Methyl-1H-indole-3-acrylic acid, also known as AMIAA, is a synthetic compound that belongs to the class of indole-3-acrylic acid derivatives. It is a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in the regulation of the immune system. The inhibition of IDO by AMIAA has been shown to have significant implications in the treatment of various diseases, including cancer, autoimmune disorders, and infectious diseases.
Mecanismo De Acción
Alpha-Methyl-1H-indole-3-acrylic acid inhibits IDO by binding to the enzyme's active site, preventing the conversion of tryptophan to kynurenine. This leads to an increase in tryptophan levels, which is essential for the activation of T cells and the immune response. alpha-Methyl-1H-indole-3-acrylic acid has also been shown to have a direct effect on the immune system by promoting the activation of T cells and enhancing their function.
Biochemical and Physiological Effects:
alpha-Methyl-1H-indole-3-acrylic acid has been shown to have significant biochemical and physiological effects. It has been shown to increase the levels of tryptophan and reduce the levels of kynurenine, which is a metabolite of tryptophan. alpha-Methyl-1H-indole-3-acrylic acid has also been shown to enhance the function of T cells and promote the immune response. Additionally, alpha-Methyl-1H-indole-3-acrylic acid has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-Methyl-1H-indole-3-acrylic acid has several advantages and limitations for lab experiments. One advantage is its potent inhibitory effect on IDO, which makes it a valuable tool for studying the immune system. However, alpha-Methyl-1H-indole-3-acrylic acid's synthetic nature may limit its use in some experiments, and its high cost may make it difficult to use in large-scale studies.
Direcciones Futuras
There are several future directions for the study of alpha-Methyl-1H-indole-3-acrylic acid. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of alpha-Methyl-1H-indole-3-acrylic acid's potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of alpha-Methyl-1H-indole-3-acrylic acid in clinical trials for the treatment of various diseases.
Conclusion:
In conclusion, alpha-Methyl-1H-indole-3-acrylic acid is a synthetic compound that has significant potential in the treatment of various diseases. Its potent inhibitory effect on IDO makes it a valuable tool for studying the immune system. Further research is needed to determine its safety and efficacy in clinical trials and to investigate its potential use in combination with other drugs.
Métodos De Síntesis
Alpha-Methyl-1H-indole-3-acrylic acid can be synthesized through various methods, including the condensation of indole-3-acetaldehyde with alpha-methylacrylic acid in the presence of a catalyst. Another method involves the reaction of indole-3-acetic acid with alpha-methylacryloyl chloride in the presence of a base. The purity and yield of alpha-Methyl-1H-indole-3-acrylic acid can be improved by using different purification techniques, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
Alpha-Methyl-1H-indole-3-acrylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have a significant inhibitory effect on IDO activity, which is involved in the regulation of immune responses. alpha-Methyl-1H-indole-3-acrylic acid has been studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and infectious diseases.
Propiedades
Fórmula molecular |
C12H11NO2 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
(E)-3-(1H-indol-3-yl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C12H11NO2/c1-8(12(14)15)6-9-7-13-11-5-3-2-4-10(9)11/h2-7,13H,1H3,(H,14,15)/b8-6+ |
Clave InChI |
MQUKDCDDXFKISK-SOFGYWHQSA-N |
SMILES isomérico |
C/C(=C\C1=CNC2=CC=CC=C21)/C(=O)O |
SMILES |
CC(=CC1=CNC2=CC=CC=C21)C(=O)O |
SMILES canónico |
CC(=CC1=CNC2=CC=CC=C21)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



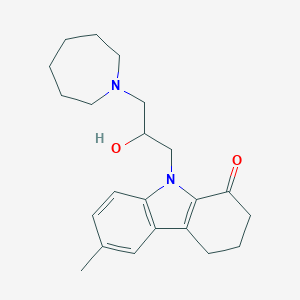
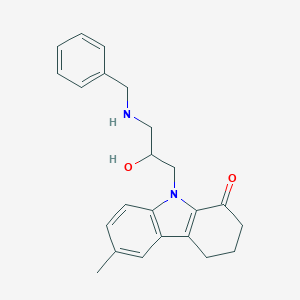
![3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289109.png)
![3-(4-methoxyphenyl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289110.png)
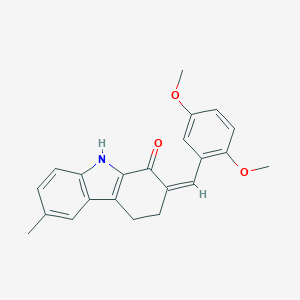
![ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B289113.png)
![1-[(1-Chloro-2-naphthyl)oxy]-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B289116.png)
![4-[4-(2,4-Dimethyl-benzenesulfonyl)-piperazine-1-sulfonyl]-morpholine](/img/structure/B289120.png)
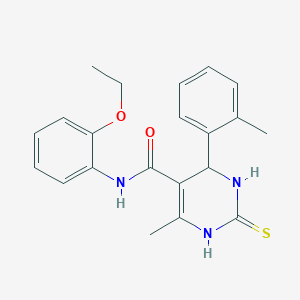
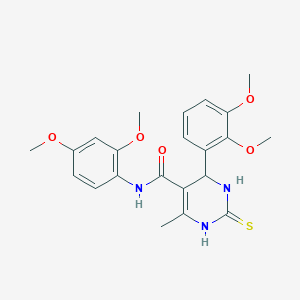
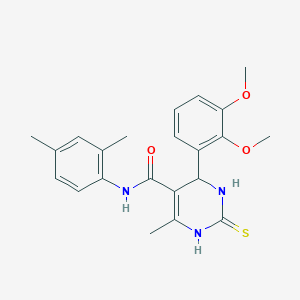
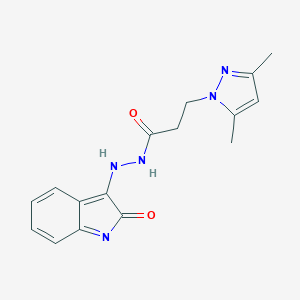
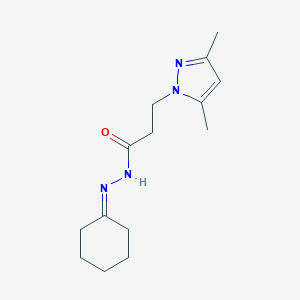
![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(2-phenylethyl)-1-piperazinyl]-2-propanol](/img/structure/B289136.png)